Uridine-2',3'-cyclic Monophosphate Sodium Salt

描述

Molecular Architecture and Cyclic Phosphate Configuration

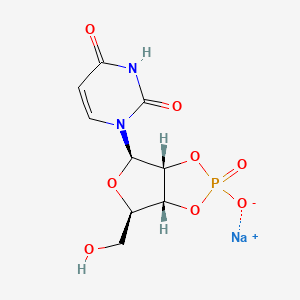

The molecular architecture of this compound centers around a distinctive cyclic phosphate arrangement that fundamentally alters the geometric and electronic properties compared to linear phosphate derivatives. The compound belongs to the class of 2',3'-cyclic pyrimidine nucleotides, where the oxygen atoms linked to the C2 and C3 carbon atoms of the ribose moiety are both bonded to the same phosphorus atom of the phosphate group. This structural arrangement creates a five-membered ring system that incorporates the phosphorus atom along with two oxygen atoms and two carbon atoms from the ribose sugar. The formation of this cyclic structure significantly restricts the conformational flexibility of the ribose ring, forcing it into a more rigid configuration that influences the overall three-dimensional shape of the molecule.

The uracil base component maintains its standard pyrimidine structure with characteristic carbonyl groups at positions 2 and 4, connected to the ribose sugar through the N1 position via a beta-glycosidic bond. The ribose sugar adopts a specific conformation dictated by the constraints imposed by the cyclic phosphate group, with the ring puckering influenced by the bridging phosphate structure. The phosphate group itself exists in a cyclic diester form, creating a strained five-membered ring that exhibits distinct reactivity patterns compared to acyclic phosphate esters. This cyclic configuration results in altered bond angles and distances within the phosphate group, with the phosphorus-oxygen bonds exhibiting different electronic characteristics due to the ring strain and geometric constraints imposed by the cyclic structure.

The spatial arrangement of atoms within the cyclic phosphate ring generates specific electrostatic environments that influence the molecule's interactions with enzymes and other biological macromolecules. The ring strain inherent in the five-membered phosphate cycle creates thermodynamic instability that makes the compound susceptible to hydrolysis under specific conditions, particularly in the presence of phosphodiesterases that can cleave the cyclic structure. The molecular geometry also features specific hydrogen bonding patterns between the phosphate oxygens and neighboring hydroxyl groups, contributing to the overall stability and reactivity profile of the compound.

Crystallographic Analysis and Spatial Arrangement

Crystallographic studies of uridine monophosphate hydrates have revealed important insights into the spatial arrangements and packing patterns of related nucleotide structures, providing valuable context for understanding the solid-state organization of this compound. Research has demonstrated that nucleotide salts commonly crystallize in hydrated forms with characteristic layered structures, where the nucleotide molecular layers alternate with water molecular layers. These crystallographic investigations have shown that uridine monophosphate series hydrates typically adopt orthorhombic crystal systems with specific space group symmetries that facilitate optimal packing arrangements.

The crystal structures reveal that hydrogen bonding networks play crucial roles in stabilizing the solid-state architecture, with water molecules serving as bridging elements between nucleotide molecules and metal cations. In the case of sodium-containing nucleotide crystals, the sodium ions are typically located within hydrated layers, forming coordination complexes with water molecules and phosphate oxygen atoms. The phosphate groups participate in extensive hydrogen bonding networks that contribute significantly to crystal stability and influence the overall packing density of the crystalline material.

Structural analysis indicates that the cyclic nature of the phosphate group in this compound would likely influence its crystallization behavior compared to linear phosphate isomers. The restricted conformational flexibility of the cyclic phosphate system may lead to more uniform molecular orientations within the crystal lattice, potentially resulting in different packing arrangements and hydrogen bonding patterns. The presence of the sodium counterion introduces additional complexity to the crystallographic structure, as the metal ion must be accommodated within the crystal lattice while maintaining appropriate coordination geometry and charge neutralization.

Comparative crystallographic data from related cyclic nucleotides suggest that the five-membered phosphate ring creates specific steric requirements that influence intermolecular interactions and crystal packing. The rigid cyclic structure may promote the formation of more ordered crystalline arrangements, with the constrained phosphate geometry facilitating predictable orientation patterns that enhance crystal stability. These structural characteristics have important implications for the physical properties of the compound, including its solubility behavior, thermal stability, and mechanical properties in the solid state.

Comparative Analysis with Linear Uridine Monophosphate Isomers

The structural differences between this compound and its linear phosphate isomers are profound and multifaceted, encompassing significant variations in molecular geometry, conformational flexibility, and chemical reactivity. Linear uridine monophosphate derivatives, such as uridine-5'-monophosphate and uridine-3'-monophosphate, feature extended phosphate chains that allow for considerable rotational freedom around the phosphorus-oxygen bonds. This conformational flexibility enables linear isomers to adopt multiple energetically favorable conformations, contrasting sharply with the rigid cyclic structure that constrains the phosphate group to a fixed geometric arrangement.

The electronic properties of the phosphate groups differ substantially between cyclic and linear forms, with the cyclic structure exhibiting altered charge distribution patterns due to ring strain and geometric constraints. Linear phosphate groups typically display more conventional tetrahedral geometry around the phosphorus atom, while the cyclic form experiences angular distortions that affect the electrostatic potential surfaces and influence interactions with biological targets. These electronic differences manifest in altered pKa values, with cyclic phosphates generally showing different ionization behavior compared to their linear counterparts.

Chemical reactivity patterns also diverge significantly between cyclic and linear phosphate isomers. The ring strain present in the five-membered cyclic phosphate structure makes it thermodynamically less stable and more susceptible to hydrolytic cleavage under physiological conditions. Linear phosphate esters typically require specific enzymatic or chemical conditions for hydrolysis, while cyclic phosphates can be cleaved by specialized phosphodiesterases that exploit the inherent strain in the cyclic structure. This differential reactivity has important implications for biological function, as cyclic nucleotides often serve as regulatory molecules with rapid turnover rates.

| Property | Uridine-2',3'-cyclic Monophosphate | Uridine-5'-Monophosphate | Uridine-3'-Monophosphate |

|---|---|---|---|

| Molecular Formula | C₉H₁₁N₂O₈P | C₉H₁₃N₂O₉P | C₉H₁₃N₂O₉P |

| Molecular Weight | 306.17 g/mol | 324.18 g/mol | 324.18 g/mol |

| Phosphate Configuration | Cyclic (2',3') | Linear (5') | Linear (3') |

| Ring Strain | Present | Absent | Absent |

| Conformational Flexibility | Restricted | High | High |

| Hydrolysis Susceptibility | Enhanced | Standard | Standard |

The spectroscopic properties of these isomers also reveal distinct characteristics, with cyclic forms often exhibiting shifted absorption maxima and altered fluorescence properties due to the modified electronic environments created by the cyclic phosphate structure. Nuclear magnetic resonance spectroscopy provides particularly valuable insights into the conformational differences, with the rigid cyclic structure producing characteristic coupling patterns and chemical shift values that distinguish it from linear isomers.

Sodium Ion Coordination and Counterion Effects

The sodium counterion in this compound plays a multifaceted role that extends far beyond simple charge neutralization, influencing molecular conformation, solubility characteristics, and biological activity through specific coordination interactions with the phosphate group and surrounding water molecules. Sodium ions typically exhibit octahedral or distorted octahedral coordination geometry when interacting with phosphate-containing molecules, forming coordination complexes that involve both direct interactions with phosphate oxygen atoms and indirect interactions mediated by coordinated water molecules. The presence of the sodium counterion significantly enhances the aqueous solubility of the compound compared to the free acid form, making it more suitable for experimental applications requiring precise concentration control.

The coordination environment of the sodium ion is influenced by the cyclic nature of the phosphate group, which presents a unique geometric arrangement of oxygen atoms that may favor specific coordination patterns. Unlike linear phosphate groups that can adopt various conformations to optimize metal ion coordination, the rigid cyclic structure constrains the available coordination sites and may lead to distinctive binding modes. The negative charge density distribution in the cyclic phosphate ring creates specific electrostatic environments that influence sodium ion binding affinity and coordination geometry, potentially affecting the overall stability of the metal-nucleotide complex.

Hydration effects play crucial roles in sodium ion coordination, with water molecules serving as essential components of the coordination sphere and influencing the dynamic behavior of the metal ion-nucleotide interactions. Studies of related nucleotide sodium salts have demonstrated that extensive hydrogen bonding networks form between coordinated water molecules, phosphate oxygen atoms, and additional water molecules in the surrounding hydration shell. These hydration patterns contribute to the overall structural stability of the compound in aqueous solution and influence its interactions with biological systems.

The counterion effects extend to crystallization behavior and solid-state properties, where sodium ions facilitate the formation of ordered crystal structures through ionic interactions and coordinated water bridges. The specific coordination requirements of sodium ions may influence the crystal packing arrangements and contribute to the formation of layered hydrate structures commonly observed in nucleotide salts. Temperature-dependent studies of similar systems have shown that counterion coordination can affect thermal stability and phase transition behavior, with sodium-containing forms often exhibiting different melting points and decomposition temperatures compared to other alkali metal salts.

| Coordination Parameter | Observed Characteristics |

|---|---|

| Coordination Number | 6-8 (including water molecules) |

| Geometry | Octahedral to distorted octahedral |

| Bond Distances | Na-O: 2.3-2.6 Å (typical range) |

| Hydration Shell | 4-6 water molecules (primary shell) |

| Exchange Rate | Rapid (millisecond timescale) |

| Binding Affinity | Moderate (influenced by phosphate geometry) |

The dynamic nature of sodium ion coordination allows for rapid exchange processes that may influence the biological activity of the compound. Unlike transition metal ions that form more stable coordination complexes, sodium ions exhibit labile coordination behavior that permits rapid association and dissociation processes. This dynamic character may be important for biological function, allowing the compound to interact with enzymes and other proteins while maintaining the ability to release or exchange the sodium counterion as required by specific biochemical processes.

属性

IUPAC Name |

sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N2O8P.Na/c12-3-4-6-7(19-20(15,16)18-6)8(17-4)11-2-1-5(13)10-9(11)14;/h1-2,4,6-8,12H,3H2,(H,15,16)(H,10,13,14);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXUDDBXIXSYSRT-IAIGYFSYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C3C(C(O2)CO)OP(=O)(O3)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@H]3[C@@H]([C@H](O2)CO)OP(=O)(O3)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2NaO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

606-02-0 (Parent) | |

| Record name | Uridine, cyclic 2',3'-(hydrogen phosphate), monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015718500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

328.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15718-50-0 | |

| Record name | Uridine, cyclic 2',3'-(hydrogen phosphate), monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015718500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine, cyclic 2',3'-(hydrogen phosphate), monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism

Microwave irradiation accelerates the cyclization of UMP by enhancing molecular collision frequency. The process involves:

Optimized Reaction Parameters

Key variables influencing yield and purity include:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Temperature | 80–100°C | Higher temperatures reduce reaction time but risk decomposition |

| Irradiation Time | 10–30 minutes | Prolonged exposure lowers yield due to side reactions |

| Solvent | Anhydrous DMF | Polar aprotic solvents enhance reagent solubility |

| Molar Ratio (UMP:POCl₃) | 1:1.2 | Excess reagent ensures complete phosphorylation |

Under these conditions, yields exceeding 85% are achievable, with HPLC purity ≥97%.

Conventional Thermal Cyclization

Stepwise Procedure

Traditional methods employ reflux conditions in lieu of microwave energy:

-

Phosphorylation : UMP is treated with phosphoryl chloride (POCl₃) in pyridine at 0–5°C for 2 hours.

-

Cyclization : The mixture is heated to 60°C for 6–8 hours to promote cyclic ester formation.

-

Workup : The crude product is precipitated using ice-cold ethanol and purified via ion-exchange chromatography.

Challenges and Mitigation

-

Side Reactions : Prolonged heating risks hydrolysis of the cyclic structure. Adding molecular sieves (3Å) minimizes moisture ingress.

-

Low Solubility : UMP’s limited solubility in organic solvents necessitates polar additives like hexamethylphosphoramide (HMPA), though toxicity concerns restrict industrial use.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR (D₂O, 400 MHz): δ 7.89 (d, H-6), 6.12 (d, H-1'), 4.40–4.10 (m, ribose protons).

-

ESI-MS : m/z 327.1 [M−Na]⁻, confirming the molecular weight of 328.15 g/mol.

Industrial-Scale Considerations

Large-scale production faces hurdles in reagent cost and waste management. Recent advances include:

化学反应分析

Types of Reactions

Uridine-2’,3’-cyclic Monophosphate Sodium Salt undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .

Common Reagents and Conditions

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the phosphate group, forming different uridine analogs.

Major Products Formed

The major products formed from these reactions include uridine monophosphate and various uridine derivatives, depending on the specific reaction conditions and reagents used .

科学研究应用

Uridine-2’,3’-cyclic Monophosphate Sodium Salt has a wide range of applications in scientific research:

Chemistry: It is used as a transition-state analogue in studies of RNA hydrolysis by Ribonuclease A.

Biology: The compound is utilized in biochemical assays to study enzyme kinetics and inhibition.

Industry: The compound is used in the production of nucleoside analogs for various pharmaceutical applications.

作用机制

Uridine-2’,3’-cyclic Monophosphate Sodium Salt exerts its effects by inhibiting the synthesis of DNA. It acts as a competitive inhibitor of dip-nitrophenyl diphosphate hydrolysis, thereby interfering with the normal function of enzymes involved in DNA synthesis . This inhibition leads to the disruption of cellular processes, ultimately resulting in the inhibition of cancer cell growth .

相似化合物的比较

Structural Analogs: Cyclic Nucleotides

Table 1: Key Cyclic Nucleotide Derivatives

- Cyclic Cytidine Derivatives: Cytidine-2',3'-cyclic monophosphate sodium salt shares structural similarity with cUMP-Na but replaces uracil with cytosine. This substitution alters base-pairing interactions and enzymatic recognition, making it more relevant in DNA repair studies .

- Adenosine-3',5'-cAMP: Unlike cUMP-Na’s 2',3'-cyclic phosphate, cAMP’s 3',5'-linkage is ubiquitous in eukaryotic signaling, highlighting divergent evolutionary roles of cyclic nucleotides .

Functional Analogs: Linear Isomers and Deoxy Derivatives

Table 2: Linear and Deoxyribose Nucleotides

- Linear Isomers: Uridine-2'- and 3'-monophosphates lack the cyclic phosphate, reducing their stability in alkaline conditions and altering their interaction with ribonucleases .

- Deoxyribose Derivatives: The absence of the 2'-hydroxyl group in deoxyguanosine-3'-monophosphate shifts its role to DNA-related processes, such as replication and repair, contrasting with cUMP-Na’s RNA-centric functions .

Metabolic and Signaling Roles

- Microbial Metabolism: cUMP-Na is a highly utilized phosphorus source in soil microbial communities, outperforming guanosine and cytidine cyclic phosphates in consumption rates .

- pKa and Reactivity : The cyclic phosphate in cUMP-Na lowers the pKa of the uracil base (pKa ≈ 9.2) compared to uridine (pKa ≈ 9.5), enhancing its protonation dynamics in enzymatic reactions .

生物活性

Uridine-2',3'-cyclic Monophosphate Sodium Salt (2',3'-cUMP) is a cyclic nucleotide that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, cellular effects, and applications in research and medicine.

Overview of this compound

- Chemical Structure : 2',3'-cUMP has the molecular formula C9H10N2O8PNa and a molecular weight of 328.15 g/mol.

- Mechanism of Action : It acts primarily as a competitive inhibitor of dip-nitrophenyl diphosphate hydrolysis, impacting various biochemical pathways by altering enzyme activity and cellular metabolism .

Enzymatic Interactions

2',3'-cUMP interacts with multiple enzymes and proteins, influencing various biochemical reactions:

- Ribonuclease Activity : It serves as a transition-state analogue in studies involving RNA hydrolysis by ribonuclease A, highlighting its role in RNA metabolism.

- Inhibition Studies : The compound has been shown to inhibit the activity of enzymes involved in nucleotide metabolism, which can affect cellular proliferation and survival .

Cellular Effects

The biological effects of 2',3'-cUMP extend across various cell types:

- Metabolic Homeostasis : It plays a crucial role in maintaining metabolic balance during cellular stress, affecting pathways related to energy metabolism and stress response .

- Gene Regulation : Research indicates that 2',3'-cUMP modulates gene expression related to biofilm formation and motility in bacteria like Escherichia coli and Pseudomonas fluorescens .

Case Studies

- Inhibition of Cancer Cell Growth :

- Role in Bacterial Physiology :

Data Tables

Applications in Research and Medicine

This compound is utilized across various fields:

常见问题

Basic Research Questions

Q. What methods are recommended to determine the solubility and stability of Uridine-2',3'-cyclic Monophosphate Sodium Salt in experimental buffers?

- Methodology : Solubility can be assessed via gravimetric analysis by dissolving the compound in buffers of varying pH (e.g., phosphate-buffered saline, Tris-HCl) and measuring saturation points. Stability studies should employ UV-Vis spectroscopy to monitor absorbance changes at 260–280 nm (common for nucleotides) over time under different temperatures and pH conditions. For precise pKa determination, conduct potentiometric titrations and compare results with structurally analogous compounds like uridine-2':3'-cyclic phosphate .

Q. How can researchers confirm the purity and identity of synthesized this compound?

- Methodology : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (260 nm) to assess purity. Mass spectrometry (ESI-MS) confirms molecular weight (328.15 g/mol). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ³¹P) verifies cyclic phosphate structure and sodium counterion presence. Cross-reference with published NMR spectra of related uridine derivatives .

Q. What spectroscopic techniques are suitable for quantifying this compound in aqueous solutions?

- Methodology : UV-Vis spectroscopy at 260 nm (typical for uridine derivatives) using a molar extinction coefficient (ε) derived from standard curves. For advanced quantification, pair with fluorescence labeling via derivatization (e.g., using dansyl chloride) and fluorometric detection, though this requires validation to avoid structural interference .

Advanced Research Questions

Q. How can researchers design experiments to investigate its role as a substrate or inhibitor of phosphodiesterases?

- Methodology :

Enzyme Kinetics : Use a continuous spectrophotometric assay with a coupled system (e.g., purine nucleoside phosphorylase and 2-amino-6-mercapto-7-methylpurine ribonucleoside) to measure phosphodiesterase activity. Compare reaction rates with and without the compound .

Inhibition Studies : Perform competitive/non-competitive inhibition assays using varying substrate (e.g., cAMP/cGMP) and inhibitor concentrations. Analyze via Lineweaver-Burk plots .

Structural Analysis : Employ X-ray crystallography or cryo-EM to resolve enzyme-compound complexes, focusing on cyclic phosphate interactions with catalytic residues .

Q. How can discrepancies in reported enzymatic activity data be addressed?

- Methodology :

- Buffer Conditions : Test activity across ionic strengths and pH ranges, as nucleotide-enzyme interactions are pH-sensitive .

- Contaminant Screening : Use HPLC to rule out degradation products (e.g., linear uridine monophosphates) that may alter results .

- Orthogonal Assays : Validate findings with alternative methods (e.g., radioactive labeling with ³²P-cyclic phosphate) .

Q. What strategies enable the study of its interaction with RNA structures?

- Methodology :

- NMR Spectroscopy : Use ¹H-¹⁵N HSQC to monitor chemical shift perturbations in RNA upon compound binding.

- Thermal Denaturation : Measure RNA melting temperatures (Tₘ) via UV hyperchromicity to assess stabilization/destabilization effects.

- Single-Molecule FRET : Probe RNA conformational dynamics in real-time with fluorophore-labeled constructs .

Q. How does the cyclic phosphate conformation affect binding affinity to nucleotide-binding proteins compared to linear isomers?

- Methodology :

- Isothermal Titration Calorimetry (ITC) : Compare binding thermodynamics (ΔH, ΔS) of cyclic vs. linear uridine monophosphates.

- Molecular Dynamics Simulations : Model protein-ligand interactions to identify conformational strain or hydrogen-bonding differences .

Methodological Notes

- Synthesis Protocols : While direct synthesis methods are not detailed in evidence, standard approaches for cyclic nucleotides involve protecting group chemistry (e.g., trityl groups for ribose hydroxyls) followed by cyclization using carbodiimides. Purification via ion-exchange chromatography is critical .

- Data Interpretation : Cross-validate findings with structurally related compounds (e.g., cytidine-2',3'-cyclic monophosphate) to identify trends in nucleotide-protein interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。